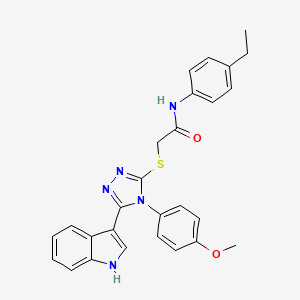

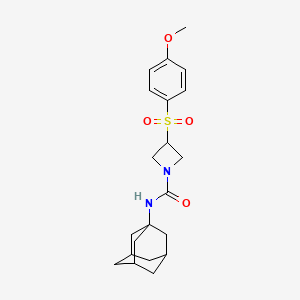

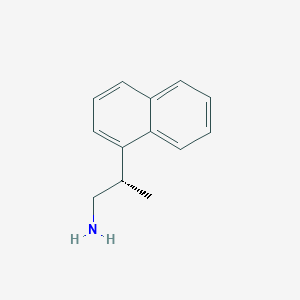

(E)-4-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile , also known by its systematic name 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole , is a heterocyclic compound with potential therapeutic applications. Its molecular formula is C23H19ClN2O . The compound exhibits interesting structural features, combining a pyrazole ring with aromatic substituents.

Synthesis Analysis

The synthesis of this compound involves a reaction between 4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl) phenol and 2-methylbenzylbromide in acetonitrile. The resulting product is purified through automated-flash chromatography and recrystallization from methanol, yielding a 75% yield. The high-resolution mass spectrometry confirms the molecular weight .

Molecular Structure Analysis

Applications De Recherche Scientifique

Antimicrobial Applications

- A study on novel 4-arylazo-3-methylthiophenes, synthesized through the heterocyclization of 2-arylhydrazono-2-acetyl thioacetanilide derivatives, demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria when applied to polyester fabrics as disperse dyes. This indicates potential applications in developing antimicrobial textiles (H. E. Gafer & E. Abdel‐Latif, 2011).

Anticancer Agents

- Another research direction involves the synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety, which showed promising anticancer activity against the breast carcinoma cell line MCF-7. The study highlights the compound's potential as a scaffold for designing new anticancer agents (Sobhi M. Gomha, T. Salah, & A. Abdelhamid, 2014).

Antimicrobial Evaluation

- Research on novel thiohydrazonates and Pyrazolo[3,4-b]pyridines has shown significant antimicrobial activities, suggesting these compounds could serve as leads for developing new antimicrobial drugs. One specific thiohydrazonate demonstrated high inhibitory activity against various bacterial strains, highlighting its potential in addressing antibiotic resistance (Ahmed E. M. Mekky & S. Sanad, 2019).

Catalysis and Chemical Synthesis

- Studies on the aza-Piancatelli rearrangement reveal the utility of certain organic compounds in synthesizing benzo[b][1,4]thiazine and oxazine derivatives, showcasing the compound's role in facilitating complex chemical transformations. This has implications for synthesizing bioactive molecules or materials with specific chemical properties (B. Reddy et al., 2012).

Electrochemical Studies

- The electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, aimed at enhancing electrochromic properties, suggests applications in developing novel materials for electronic devices. The combination of these compounds provides lower oxidation potential and higher optical contrast, indicating their potential in electronic and optoelectronic applications (Saniye Soylemez et al., 2015).

Propriétés

IUPAC Name |

(2E)-4-(4-chlorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYOCXZWBIGPOB-XQNSMLJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)

![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2975910.png)

![7-(Azepan-1-yl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2975914.png)